molecular formula C13H15N5O3S B2716521 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097889-11-5

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2716521
CAS No.: 2097889-11-5
M. Wt: 321.36
InChI Key: DEULUTUCGUUBJZ-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a pyrazole ring, a sulfonyl group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with 1-(pyridin-3-yl)piperazine under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole, sulfonyl, pyridine, and piperazine rings in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-16-9-12(8-15-16)22(20,21)17-5-6-18(13(19)10-17)11-3-2-4-14-7-11/h2-4,7-9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEULUTUCGUUBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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